![molecular formula C9H14F2N2O3S B11929122 (3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

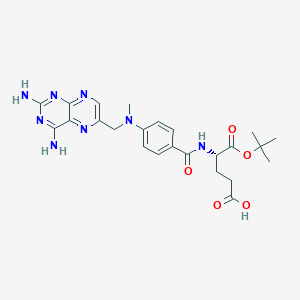

(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MK-8719 is a novel and selective inhibitor of the enzyme O-linked N-acetylglucosamine (O-GlcNAcase). This compound has shown promise in reducing the formation of pathological tau protein and ameliorating neurodegeneration in models of tauopathy, such as Alzheimer’s disease and progressive supranuclear palsy .

準備方法

The synthesis of MK-8719 involves a series of steps aimed at optimizing its potency, selectivity, and pharmacokinetic properties. The compound is synthesized starting from carbohydrate-based lead molecules. The synthetic route includes the reduction of polar surface area to achieve desired drug-like properties, such as high central nervous system exposure, metabolic stability, and robust in vivo pharmacodynamic response . The specific reaction conditions and industrial production methods are detailed in the medicinal chemistry and pharmacological studies .

化学反応の分析

MK-8719 undergoes various chemical reactions, primarily focusing on its role as an inhibitor of the enzyme O-GlcNAcase. The compound demonstrates nanomolar potency at the O-GlcNAcase enzyme and increases O-GlcNAc levels both in vitro and in vivo . Common reagents and conditions used in these reactions include different concentrations of the compound in running buffer, which are injected simultaneously over immobilized and reference surfaces . The major products formed from these reactions are O-GlcNAcylated proteins .

科学的研究の応用

MK-8719 has significant scientific research applications, particularly in the field of neurodegenerative diseases. It is used to study the reduction of pathological tau protein and the amelioration of neurodegeneration in models of tauopathy . The compound has shown potential as a therapeutic strategy for tauopathies, including Alzheimer’s disease, progressive supranuclear palsy, corticobasal degeneration, Pick’s disease, and frontotemporal dementias with parkinsonism linked to chromosome 17 . Additionally, MK-8719 is used in positron emission tomography imaging studies to demonstrate robust target engagement in the brains of rats and transgenic mouse models .

作用機序

MK-8719 exerts its effects by inhibiting the enzyme O-GlcNAcase, which is responsible for removing O-GlcNAc moieties from proteins . The inhibition of O-GlcNAcase leads to an increase in O-GlcNAcylated proteins, which in turn reduces the formation of pathological tau protein . The molecular targets and pathways involved include the O-GlcNAcase enzyme and the subsequent modulation of tau protein phosphorylation and aggregation .

類似化合物との比較

MK-8719 is unique in its high potency and selectivity as an O-GlcNAcase inhibitor with excellent central nervous system penetration . Similar compounds include other O-GlcNAcase inhibitors that have been studied for their potential therapeutic effects in neurodegenerative diseases. These include compounds such as (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-fluoropyrano[3,2-d]thiazole-6,7-diol . MK-8719 stands out due to its optimized pharmacokinetic properties and robust in vivo pharmacodynamic response .

特性

分子式 |

C9H14F2N2O3S |

|---|---|

分子量 |

268.28 g/mol |

IUPAC名 |

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol |

InChI |

InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1 |

InChIキー |

UDQTXCHQKHIQMH-KYGLGHNPSA-N |

異性体SMILES |

CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)C(F)F)O)O |

正規SMILES |

CCN=C1NC2C(C(C(OC2S1)C(F)F)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)

![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)

![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)

![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)

![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)

![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)